

Application Notes and Protocols for Large-Scale Synthesis Using (DHQ)₂PHAL Catalyst

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Compound of Interest

Compound Name: (Dhq)₂phal

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These application notes provide detailed protocols and quantitative data for the large-scale synthesis of chiral diols utilizing the (DHQ)₂PHAL catalyst, a cornerstone of the Sharpless Asymmetric Dihydroxylation. The information herein is intended to guide researchers in scaling up this powerful and selective transformation for applications in pharmaceutical and fine chemical synthesis.

Introduction to (DHQ)₂PHAL and Sharpless Asymmetric Dihydroxylation

The (DHQ)₂PHAL ligand, 1,4-bis(9-O-dihydroquininyl)phthalazine, is a chiral ligand derived from the cinchona alkaloid dihydroquinine. It is a critical component in the Sharpless Asymmetric Dihydroxylation (AD) reaction, a highly reliable and enantioselective method for converting prochiral olefins into vicinal diols.^{[1][2]} This reaction has found widespread use in the synthesis of natural products and chiral building blocks for drug development.^[3]

The (DHQ)₂PHAL catalyst is a component of the commercially available reagent mixture AD-mix- α .^[3] This pre-packaged mixture simplifies the experimental setup by combining the chiral ligand, a catalytic amount of an osmium salt (typically K₂OsO₂(OH)₄), a reoxidant (potassium ferricyanide, K₃Fe(CN)₆), and a base (potassium carbonate, K₂CO₃).^[3] The use of a stoichiometric reoxidant allows for the use of only a catalytic amount of the highly toxic and expensive osmium tetroxide.

The stereochemical outcome of the dihydroxylation is predictable, with (DHQ)₂PHAL (in AD-mix- α) generally affording diols of a specific enantiomer, while its pseudo-enantiomer, (DHQD)₂PHAL (in AD-mix- β), provides the opposite enantiomer.

Applications in Large-Scale Synthesis

The Sharpless Asymmetric Dihydroxylation using the (DHQ)₂PHAL catalyst has been successfully implemented on both gram and kilogram scales, demonstrating its robustness and industrial applicability. Below are detailed protocols and data for two representative large-scale syntheses.

Kilogram-Scale Synthesis of Enantiopure (R,R)-Hydrobenzoin

This procedure details a solid-to-solid asymmetric dihydroxylation for the kilogram-scale preparation of enantiopure hydrobenzoin from trans-stilbene. This method is advantageous for large-scale work as it simplifies handling and workup.

Quantitative Data:

Substrate	Catalyst System	Scale	Yield	Enantiomeric Excess (ee)	Reference
trans-Stilbene	(DHQD) ₂ PHAL / NMO	1 kg	76%	99%	

Experimental Protocol:

Materials:

- trans-Stilbene (1.00 kg, 5.55 mol)
- (DHQD)₂-PHAL
- Osmium tetroxide solution (e.g., 2.5 wt% in tert-butanol)

- N-Methylmorpholine N-oxide (NMO, 60% aqueous solution)
- tert-Butyl alcohol
- Water
- Sodium sulfite
- Methanol (for recrystallization)

Procedure:

- To a large reaction vessel equipped with a mechanical stirrer, add tert-butyl alcohol (2.24 L) and water.
- Add the aqueous N-methylmorpholine N-oxide solution.
- Charge the trans-stilbene (1.00 kg) to the reaction mixture. Note that the olefin will not fully dissolve.
- In a separate container, premix the (DHQD)₂-PHAL ligand and the osmium tetroxide solution.
- Add the catalyst premix to the reaction vessel. The flask should be placed in a water bath to manage any exotherm, though no significant temperature control efforts were noted in the original procedure.
- Stir the mixture vigorously at ambient temperature. The reaction progress can be monitored by TLC or HPLC.
- Upon completion, quench the reaction by the portion-wise addition of solid sodium sulfite (e.g., 1.5 kg), and continue stirring for at least one hour.
- Filter the solid product and wash thoroughly with water until the filtrate is colorless.
- The crude (S,S)-(-)-1,2-diphenyl-1,2-ethanediol can be further purified by recrystallization from methanol to yield the product as a white powder.

Product Characterization:

- Yield: 76%
- Enantiomeric Excess: 99% (determined by HPLC analysis of the bis-MTPA ester)
- Melting Point: 148-150 °C

Gram-Scale Enantioselective Synthesis of (-)-Zephyranthine

This protocol describes a key step in the total synthesis of the natural product (-)-zephyranthine, involving a Sharpless Asymmetric Dihydroxylation on a gram scale.

Quantitative Data:

Substrate	Catalyst System	Scale	Yield	Diastereomeric Ratio	Reference
Intermediate 9	AD-mix- β ((DHQD) ₂ PHAL)	Gram-scale	67%	7.2 : 1	

Experimental Protocol:

This dihydroxylation is part of a multi-step synthesis. The specific protocol for the dihydroxylation step is as follows:

Materials:

- Intermediate 9 (precursor to zephyranthine)
- AD-mix- β
- tert-Butanol
- Water
- Methanesulfonamide (optional, but can accelerate the reaction)

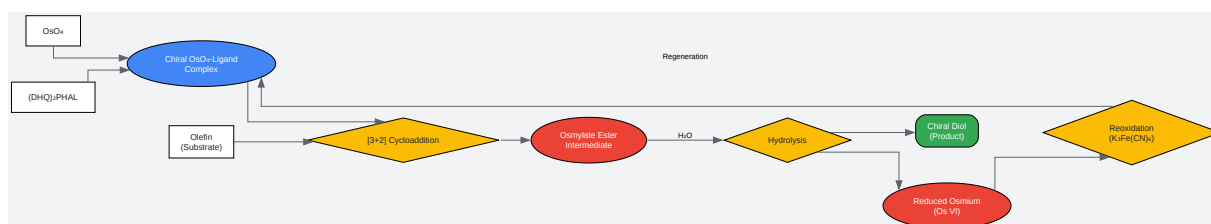
- Sodium sulfite
- Ethyl acetate (for extraction)
- Brine

Procedure:

- Dissolve the starting olefin (Intermediate 9) in a 1:1 mixture of tert-butanol and water.
- Add AD-mix- β (approximately 1.4 g per mmol of olefin).
- If the reaction is sluggish, methanesulfonamide (1 equivalent) can be added.
- Stir the reaction mixture vigorously at room temperature or 0 °C until TLC analysis indicates complete consumption of the starting material.
- Quench the reaction by adding an excess of sodium sulfite and stir for an additional hour.
- Extract the aqueous layer multiple times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude diol product is then carried forward to the next step in the total synthesis of (-)-zephyranthine.

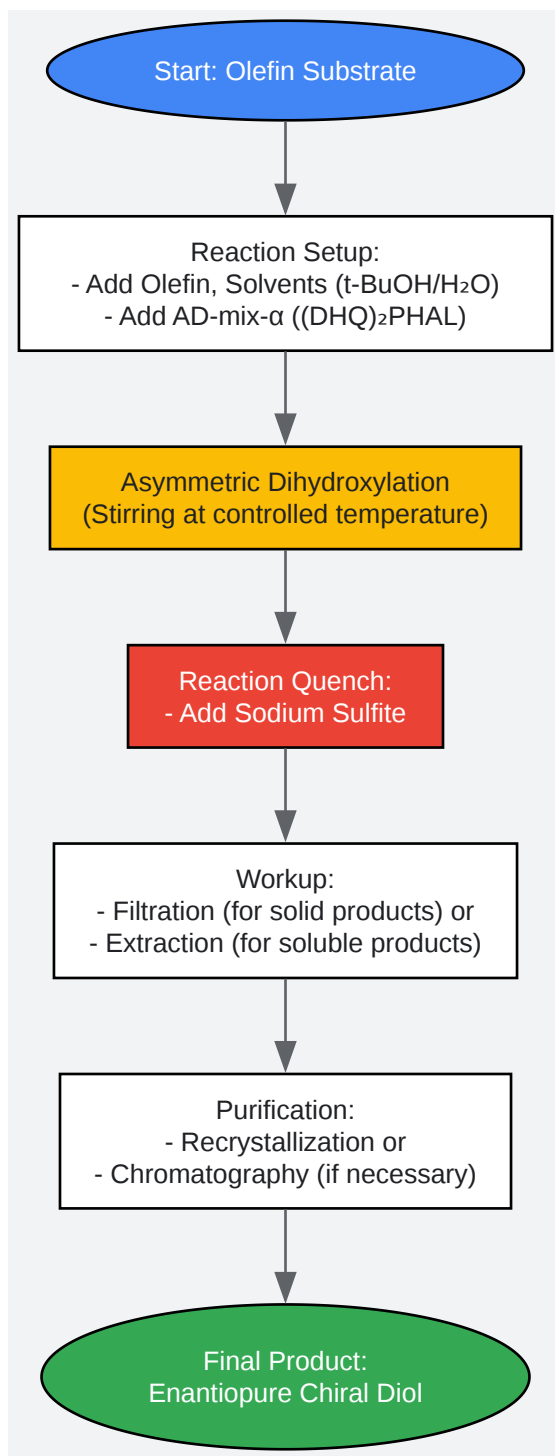
Reaction Mechanism and Workflow Diagrams

To visualize the processes involved in large-scale synthesis using the (DHQ)₂PHAL catalyst, the following diagrams are provided.



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Caption: Mechanism of the Sharpless Asymmetric Dihydroxylation.



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Caption: General workflow for large-scale Sharpless AD.

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